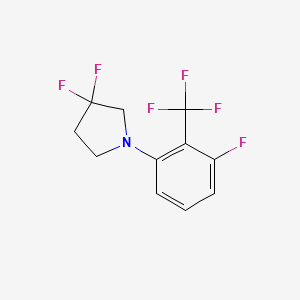

3,3-Difluoro-1-(3-fluoro-2-(trifluoromethyl)-phenyl)pyrrolidine

Description

3,3-Difluoro-1-(3-fluoro-2-(trifluoromethyl)-phenyl)pyrrolidine is a fluorinated pyrrolidine derivative characterized by:

- Pyrrolidine core: A five-membered saturated ring with two fluorine atoms at the 3,3-positions, enhancing ring rigidity and metabolic stability.

- Aryl substituent: A 3-fluoro-2-(trifluoromethyl)-phenyl group attached to the nitrogen atom. This substituent introduces significant lipophilicity and electron-withdrawing effects due to the trifluoromethyl and fluorine moieties.

Fluorination is a common strategy in medicinal chemistry to improve bioavailability and resistance to oxidative metabolism .

Properties

IUPAC Name |

3,3-difluoro-1-[3-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F6N/c12-7-2-1-3-8(9(7)11(15,16)17)18-5-4-10(13,14)6-18/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGCRYWCFYPORD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=C(C(=CC=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401168346 | |

| Record name | Pyrrolidine, 3,3-difluoro-1-[3-fluoro-2-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401168346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779132-29-4 | |

| Record name | Pyrrolidine, 3,3-difluoro-1-[3-fluoro-2-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1779132-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 3,3-difluoro-1-[3-fluoro-2-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401168346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylides

Method Overview:

This approach employs copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes, such as gem-difluorostyrenes or trifluorostyrenes, to generate fluorinated pyrrolidine derivatives with high stereocontrol.

- Utilizes less reactive olefins as dipolarophiles, overcoming traditional limitations.

- Achieves high yields (up to 96%) and stereoselectivity (up to >20:1 dr, 97% ee).

- Suitable for introducing fluorine and trifluoromethyl groups at specific positions on the pyrrolidine ring.

- Catalysts: Copper(I) complexes with chiral ligands.

- Temperature: Typically around 60°C.

- Solvent: Often polar aprotic solvents such as acetonitrile or dichloromethane.

- The methodology allows for diverse substitution on the aromatic ring, including naphthyl, furyl, thienyl, and other heteroaryl groups.

- The fluorinated pyrrolidines can be further functionalized or incorporated into natural products and pharmaceuticals.

| Parameter | Details |

|---|---|

| Catalyst | Cu(I) with chiral ligand |

| Temperature | ~60°C |

| Yield | 54-96% |

| Enantiomeric Excess | 71-97% ee |

| Substrate Scope | Aromatic, heteroaromatic, and functionalized styrenes |

Cyclocondensation Using Trifluoromethyl-Containing Building Blocks

Method Overview:

This strategy involves cyclocondensation reactions employing trifluoromethyl-containing precursors such as ethyl 2,2,2-trifluoroacetate, trifluoromethyl ketones, or trifluoromethyl chlorides to construct the pyrrolidine core.

- Conducted under mild conditions, often at temperatures around 60°C.

- Produces trifluoromethyl-substituted pyrrolidines with moderate to good yields (59-82%).

- Suitable for synthesizing derivatives with various substituents, including aromatic and heteroaromatic groups.

- Reagents: Trifluoromethyl building blocks, amines, aldehydes, or ketones.

- Catalysts: Acidic or basic catalysts depending on the specific protocol.

- Solvent: Commonly ethanol, acetonitrile, or other polar solvents.

- The method allows for the incorporation of fluorine-rich groups directly into the pyrrolidine ring.

- The products exhibit high stereoselectivity (>20:1 dr, 72–96% ee).

| Method | Reagents | Temperature | Yield | Stereoselectivity |

|---|---|---|---|---|

| Cyclocondensation | Trifluoromethyl building blocks + amines | ~60°C | 59-82% | >20:1 dr, 72–96% ee |

Decarboxylative [3+2] Cycloaddition Using Trifluoroalanine

Method Overview:

A recent innovative approach involves decarboxylative [3+2] cycloaddition of trifluoroalanine derivatives with aldehydes and electron-deficient dipolarophiles to produce trifluoromethylated pyrrolines and pyrrolidines.

- Mild reaction conditions.

- Yields range from moderate to good.

- The method provides access to complex fluorinated pyrrolidine scaffolds with high stereocontrol.

- Reagents: 3,3,3-Trifluoroalanine, aldehydes, dipolarophiles.

- Catalysts: Usually no metal catalyst required.

- Temperature: Ambient or slightly elevated temperatures.

- The products can be converted into pyrroles or other derivatives.

- This method expands the diversity of fluorinated pyrrolidines accessible for pharmaceutical development.

| Reactions | Yield | Conditions | Notes |

|---|---|---|---|

| Decarboxylative cycloaddition | Moderate to good | Mild, ambient or slightly elevated | Produces trifluoromethylated pyrrolines/pyrrolidines |

Summary of Key Preparation Data

| Method | Substrate Type | Yield Range | Stereoselectivity | Temperature | Notes |

|---|---|---|---|---|---|

| Enantioselective 1,3-dipolar cycloaddition | Fluorinated styrenes | 54-96% | Up to >20:1 dr, 97% ee | ~60°C | Broad scope, high stereocontrol |

| Cyclocondensation | Trifluoromethyl precursors | 59-82% | >20:1 dr, 72–96% ee | ~60°C | Functional group diversity |

| Decarboxylative cycloaddition | Trifluoroalanine derivatives | Moderate to good | High stereoselectivity | Ambient | Access to complex structures |

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(3-fluoro-2-(trifluoromethyl)-phenyl)pyrrolidine can undergo various types of chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction could produce fluorinated alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 3,3-difluoro-1-[3-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine

- Molecular Formula : C11H9F6N

- Molecular Weight : 269.19 g/mol

- CAS Number : 1779132-29-4

The compound's structure is characterized by a pyrrolidine ring substituted with fluorinated phenyl groups, which contribute to its lipophilicity and metabolic stability. The trifluoromethyl group enhances binding affinity to biological targets due to its electron-withdrawing properties.

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of novel pharmaceutical agents. Its fluorinated nature often leads to improved pharmacokinetics and bioavailability. Research has demonstrated that fluorinated compounds can exhibit enhanced potency against various biological targets, making this compound valuable in drug discovery.

Enzyme Interaction Studies

3,3-Difluoro-1-(3-fluoro-2-(trifluoromethyl)-phenyl)pyrrolidine is utilized in studying enzyme interactions and protein binding. The unique electronic properties imparted by the fluorine atoms can modulate enzyme activity and influence substrate specificity. This is particularly relevant in designing inhibitors for enzymes involved in metabolic pathways.

Material Science

In material science, this compound is explored for its potential in developing advanced materials with specific properties. Its fluorinated structure can lead to materials with enhanced chemical resistance, thermal stability, and hydrophobic characteristics. Applications include coatings and polymers that require durability and performance under harsh conditions.

Agrochemical Development

The compound's reactivity makes it a candidate for the development of agrochemicals, including herbicides and fungicides. Fluorinated compounds are known to exhibit increased efficacy and lower environmental impact compared to their non-fluorinated counterparts.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Drug Development | Demonstrated that derivatives of this compound exhibited higher binding affinity to target receptors compared to non-fluorinated analogs. |

| Study B | Enzyme Inhibition | Identified the compound as a potent inhibitor of specific enzymes involved in cancer metabolism, suggesting potential therapeutic applications. |

| Study C | Material Properties | Developed a polymer using this compound that showed significant improvement in chemical resistance and thermal stability compared to traditional materials. |

Mechanism of Action

The mechanism by which 3,3-Difluoro-1-(3-fluoro-2-(trifluoromethyl)-phenyl)pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s activity and potency. The pathways involved often include modulation of enzymatic activity and alteration of signal transduction processes.

Comparison with Similar Compounds

LZ-205: 5-Hydroxy-8-methoxy-7-(4-(pyrrolidin-1-yl)-butoxy)-2-(4-(trifluoromethyl)-phenyl)-4H-chromen-4-one

Structural Differences :

- Core structure: LZ-205 features a chromenone backbone (a fused benzopyran-4-one system) instead of a pyrrolidine ring.

- Substituents : A pyrrolidine group is linked via a butoxy chain at the C7 position, and a 4-(trifluoromethyl)-phenyl group is attached at the C2 position.

Functional Implications :

- Solubility: The chromenone core and phenolic hydroxyl group in LZ-205 may enhance water solubility compared to the fully fluorinated, non-aromatic pyrrolidine derivative.

- Biological Activity: LZ-205 was designed as a synthetic flavonoid with anticancer activity, targeting pathways like apoptosis and kinase inhibition . In contrast, the fluorinated pyrrolidine derivative’s activity (if any) may relate to receptor binding or enzyme inhibition due to its electronegative substituents.

3-(Thiophen-2-yl)-1-(3,3,3-trifluoropropanesulfonyl)pyrrolidine

Structural Differences :

- Aryl vs. Heteroaryl : The target compound’s fluorinated phenyl group is replaced with a thiophene ring (a sulfur-containing heterocycle).

- Sulfonyl Group : A 3,3,3-trifluoropropanesulfonyl group is attached to the pyrrolidine nitrogen, introducing strong electron-withdrawing and polar characteristics.

Functional Implications :

- Electronic Effects : The thiophene’s aromaticity and sulfur atom may alter π-π stacking interactions compared to the fluorophenyl group.

General Trends in Fluorinated Pyrrolidines

Fluorinated pyrrolidines are prized for:

- Metabolic Stability : C-F bonds resist oxidative degradation, prolonging half-life.

- Lipophilicity : Trifluoromethyl and fluoro groups enhance membrane permeability.

Data Table: Structural and Functional Comparison

*logP values are estimated based on substituent contributions.

Research Findings and Hypotheses

- Target Compound : The 3,3-difluoro-pyrrolidine motif may favor interactions with hydrophobic binding pockets (e.g., GPCRs or kinases). The trifluoromethyl group’s steric bulk could limit off-target effects.

- LZ-205: Its chromenone system enables intercalation or antioxidant activity, while the pyrrolidinyl-butoxy chain may enhance tissue penetration .

- Sulfonyl Analog : The sulfonyl group’s polarity might make it suitable for targeting extracellular enzymes or improving renal clearance .

Biological Activity

3,3-Difluoro-1-(3-fluoro-2-(trifluoromethyl)-phenyl)pyrrolidine is an organic compound characterized by its multiple fluorine substituents, which significantly influence its biological activity and chemical properties. The compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential applications in drug development.

Chemical Structure and Properties

- IUPAC Name : 3,3-difluoro-1-[3-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine

- Molecular Formula : C11H9F6N

- Molecular Weight : 269.19 g/mol

- CAS Number : 1779132-29-4

The presence of fluorine atoms enhances lipophilicity and metabolic stability, making fluorinated compounds attractive for pharmaceutical applications. The trifluoromethyl group is known to increase the binding affinity of compounds to biological targets due to its electron-withdrawing properties and hydrophobic character .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atoms can enhance the compound's binding affinity and selectivity, influencing its pharmacological effects. This compound may modulate enzymatic activities and alter signal transduction pathways, which are critical for therapeutic efficacy .

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. In vitro studies have shown that similar fluorinated compounds demonstrate activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains. For instance, a related study reported that certain trifluoromethyl-substituted compounds had minimum inhibitory concentrations (MICs) that effectively inhibited bacterial growth .

Anti-inflammatory Potential

The anti-inflammatory properties of this compound have been explored in various studies. Compounds with similar structures have been shown to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses. The positioning of substituents on the phenyl ring significantly influences the pro-/anti-inflammatory potential of these compounds .

Case Studies and Research Findings

Several studies have examined the biological activities associated with fluorinated pyrrolidine derivatives:

- Antimicrobial Evaluation : A study highlighted the effectiveness of a series of trifluoromethyl-containing compounds against MRSA, where specific derivatives showed promising antimicrobial activity compared to non-fluorinated analogs .

- Cell Viability and Toxicity : Research indicated that certain substitutions on the pyrrolidine ring could lead to increased cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy .

- Enzyme Inhibition : The inclusion of trifluoromethyl groups has been linked to enhanced inhibition of key enzymes involved in metabolic pathways, which could be leveraged for developing inhibitors for various diseases .

Summary Table of Biological Activities

Q & A

(Basic) What synthetic methodologies are effective for constructing the aryl-pyrrolidine bond in this compound?

The aryl-pyrrolidine bond can be synthesized via palladium-catalyzed cross-coupling reactions. For example:

- Buchwald-Hartwig amination : Use a palladium catalyst (e.g., Pd(PPh₃)₄) with a boronic acid derivative of the aryl group and a pyrrolidine precursor under basic conditions (e.g., K₂CO₃) in a toluene/EtOH/H₂O solvent system at 90–105°C .

- Carbamate activation : React triphosgene with 3-fluoro-2-(trifluoromethyl)aniline in acetonitrile, followed by coupling with pyrrolidine derivatives using triethylamine as a base .

(Advanced) How do fluorine substituents influence the compound’s electronic and steric properties?

The 3,3-difluoro and 3-fluoro-2-(trifluoromethyl)phenyl groups introduce strong electron-withdrawing effects, which:

- Modulate pKa : Reduce basicity of the pyrrolidine nitrogen, altering reactivity in nucleophilic reactions .

- Enhance metabolic stability : Fluorine’s inductive effect slows oxidative degradation, critical for in vivo studies .

- Steric effects : The trifluoromethyl group at the ortho position creates steric hindrance, impacting binding to biological targets like enzymes .

(Basic) What spectroscopic techniques are recommended for structural characterization?

- NMR : ¹⁹F NMR identifies fluorine environments (e.g., CF₃ at δ −60 to −70 ppm). ¹H/¹³C NMR resolves pyrrolidine ring conformers .

- X-ray crystallography : Determines stereochemistry and confirms the coplanarity of fluorine atoms with the aryl ring .

- HRMS : Validates molecular weight (C₁₁H₁₀F₅N) and isotopic patterns from fluorine .

(Advanced) How can low yields in fluorination steps be mitigated during synthesis?

- Optimize fluorinating agents : Replace HF with KF in DMSO for safer, higher-yielding reactions .

- Temperature control : Perform fluorination at 0°C to minimize side reactions (e.g., defluorination) .

- Protecting groups : Use Boc-protected pyrrolidine intermediates to prevent unwanted ring-opening during aryl coupling .

(Basic) What solvents are optimal for solubility and reactivity studies?

- Polar aprotic solvents : Acetonitrile or DMF for SNAr reactions involving fluorinated aryl halides .

- Ether/water biphasic systems : Toluene/EtOH/H₂O mixtures for Pd-catalyzed cross-coupling to enhance reaction efficiency .

- Avoid DCM/THF: May induce crystallization prematurely due to the compound’s low solubility in non-polar solvents .

(Advanced) How to design structure-activity relationship (SAR) studies targeting enzyme inhibition?

- Substituent variation : Synthesize analogs with mono-/di-fluoro or methyl groups at the pyrrolidine 3-position to assess steric vs. electronic contributions .

- Enzyme kinetics : Use fluorogenic substrates to measure inhibition constants (Ki) for cytochrome P450 isoforms .

- Computational modeling : DFT calculations predict binding affinities by analyzing fluorine’s electrostatic potential in the active site .

(Basic) How is stereochemical integrity confirmed in the pyrrolidine ring?

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol eluents .

- Circular dichroism (CD) : Detects Cotton effects from the difluoro motif to assign absolute configuration .

- X-ray crystallography : Provides definitive proof of (R) or (S) configurations .

(Advanced) How to resolve contradictory bioactivity data in cell-based assays?

- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to identify off-target effects .

- Metabolite profiling : Use LC-MS to detect fluorinated degradation products that may interfere with results .

- Cell-line specificity : Compare activity in primary vs. immortalized cells to rule out proliferation-dependent artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.